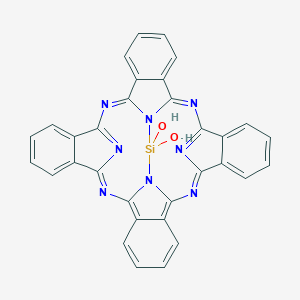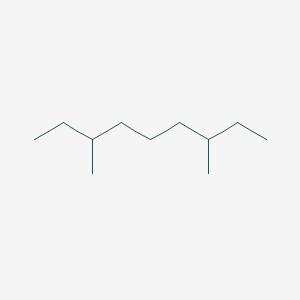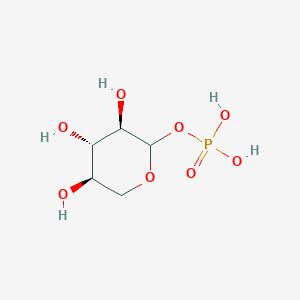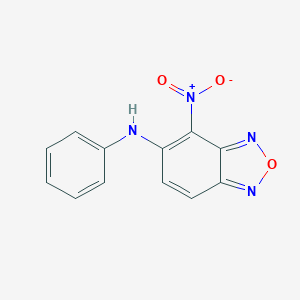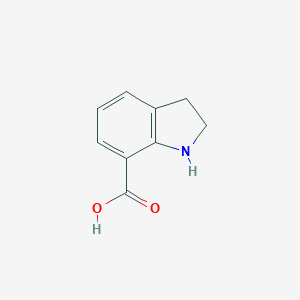
2,3-Dihydro-1h-indol-7-carbonsäure
Übersicht
Beschreibung
2,3-Dihydro-1h-indole-7-carboxylic acid is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro-1h-indole-7-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydro-1h-indole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1h-indole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirene Anwendungen
Derivate der 2,3-Dihydro-1h-indol-7-carbonsäure wurden auf ihre antiviralen Eigenschaften untersucht. Verbindungen mit dem Indol-Kern haben eine inhibitorische Aktivität gegen verschiedene Viren gezeigt, darunter Influenza A und Coxsackie B4-Virus . Diese Ergebnisse deuten auf mögliche Anwendungen bei der Entwicklung antiviraler Medikamente hin.
Entzündungshemmende und analgetische Anwendungen
Indol-Derivate sollen entzündungshemmende und analgetische Wirkungen zeigen. Dies ist besonders wichtig bei der Suche nach neuen Therapeutika, die Schmerzen und Entzündungen mit geringeren ulzerogenen Risiken im Vergleich zu bestehenden Medikamenten bewältigen können .
Antikrebsanwendungen
Der Indol-Kern ist eine häufige Struktur, die in vielen synthetischen Arzneimittelmolekülen vorkommt, die in der Krebsbehandlung eingesetzt werden. Indol-Derivate werden auf ihr Potenzial untersucht, verschiedene Arten von Krebszellen zu behandeln, da sie in der Lage sind, mit hoher Affinität an mehrere Rezeptoren zu binden .
Landwirtschaftliche Anwendungen
In der Landwirtschaft sind Indol-Derivate wie this compound wichtig, da sie als Vorläufer bei der Synthese von Pflanzenhormonen wie Indol-3-essigsäure dienen, die für das Pflanzenwachstum und die Pflanzenentwicklung von entscheidender Bedeutung ist .
Anwendungen in der Umweltwissenschaft
Indol-Derivate sind in der Umweltwissenschaft beteiligt, insbesondere im Studium von Darm-Bakterien-abgeleiteten Indolen und ihren Auswirkungen auf Darmerkrankungen und Lebererkrankungen. Diese Verbindungen spielen eine Rolle in den Biotransformationsprozessen in der Umwelt .
Pharmakologische Anwendungen
Die pharmakologische Aktivität von Indol-Derivaten ist weitreichend, mit Anwendungen von antimikrobiell bis antidiabetisch und sogar antimalariellen Behandlungen. Die vielfältigen biologischen Aktivitäten dieser Verbindungen machen sie wertvoll für die Entwicklung neuer Medikamente .
Wirkmechanismus
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological effects
Biochemical Pathways
Indole and its derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For instance, certain 2,3-dimethylindoles have shown anticancer properties against various cancer cell lines .
Action Environment
It is known that dietary intake can significantly influence gut microbiota and the related indole metabolism .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNYELSKMFYCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15861-40-2 | |
| Record name | 2,3-Dihydro-1H-indole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
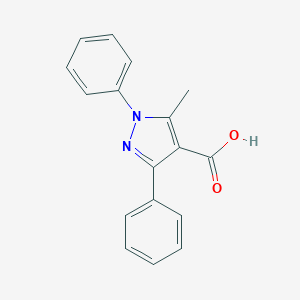

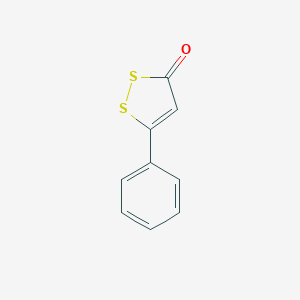
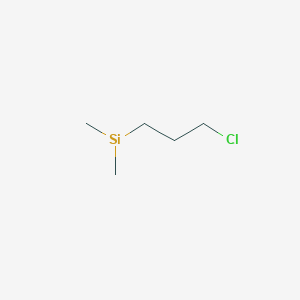
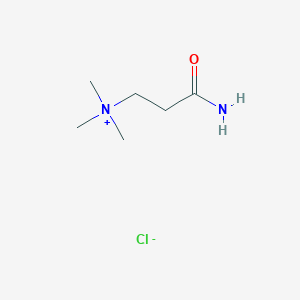
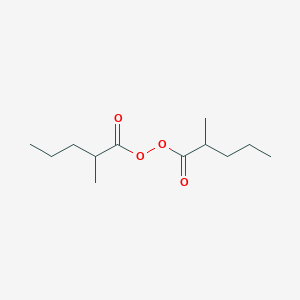
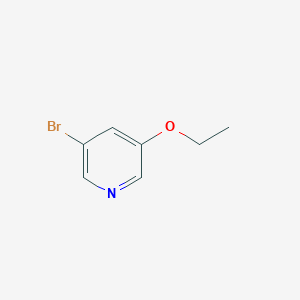
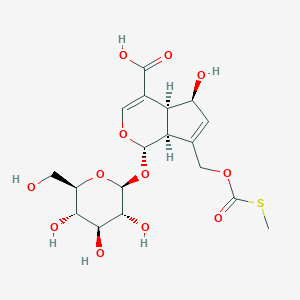
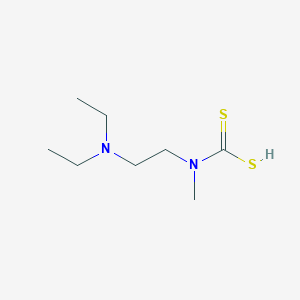
![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)
